molecular formula C10H9FN2O2 B1445104 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol CAS No. 1341534-14-2

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

Cat. No.: B1445104
CAS No.: 1341534-14-2
M. Wt: 208.19 g/mol
InChI Key: JAKUXLYGBOOPHJ-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (CAS 1341534-14-2) is a high-purity chemical compound supplied for research and development purposes. This 1,2,4-oxadiazole derivative features a fluorophenyl substituent and an ethanol group, making it a valuable intermediate in organic synthesis and drug discovery. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere for esters and carboxamides, which can enhance the metabolic stability and pharmacokinetic properties of drug candidates . Researchers utilize this and similar oxadiazole-based compounds in the development of novel therapeutic agents with a broad spectrum of potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . Modern, eco-friendly synthetic approaches, such as microwave-assisted synthesis, are employed to produce such compounds with high efficiency and reduced environmental impact . This product is intended for use by qualified researchers in laboratory settings only. It is not manufactured for, and must not be used in, foods, cosmetics, drugs, household products, or for any personal applications.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6(14)10-12-9(13-15-10)7-3-2-4-8(11)5-7/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKUXLYGBOOPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides and Nitriles

A common synthetic approach involves the cyclization of hydrazide intermediates with nitriles under dehydrating conditions to form the 1,2,4-oxadiazole ring. This method typically uses hydrazides derived from the corresponding acid derivatives, which react with nitriles in the presence of a dehydrating agent to induce ring closure. The fluorophenyl moiety can be introduced either before or after ring formation depending on the synthetic design.

  • Reaction conditions: Controlled heating or reflux under inert atmosphere, often with dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
  • Advantages: Good yields and relatively straightforward reaction scheme.
  • Limitations: Requires careful control of temperature and reaction time to avoid side reactions.

Industrial and Large-Scale Synthesis

Industrial production methods optimize the above laboratory procedures for scale-up, focusing on maximizing yield and purity while minimizing waste and reaction time.

  • Continuous flow reactors are employed to maintain precise control over reaction parameters.
  • Purification techniques such as chromatography and crystallization are optimized to isolate the target compound in high purity.
  • The process aims for environmental sustainability by reducing the use of toxic solvents and reagents.

Green Chemistry Approaches

Solid-State Grinding Method

A notable green chemistry method for synthesizing oxadiazole derivatives involves solid-state reactions without organic solvents, reducing environmental impact.

  • Procedure: Hydrazone intermediates are oxidatively cyclized using ferric chloride hexahydrate (FeCl3·6H2O) under grinding conditions at room temperature.
  • Advantages: Short reaction times (minutes), high yields (85-94%), mild conditions, and high purity products.
  • Mechanism: The oxidative cyclization converts hydrazone precursors into the oxadiazole ring efficiently.
  • Example: This method has been applied successfully to synthesize 1,3,4-oxadiazole derivatives with fluorophenyl substituents, demonstrating its applicability to related oxadiazole systems.

Detailed Synthetic Example (Adapted from Literature)

Step Reagents and Conditions Description Yield (%)
1 Alkylation of 1,2-dihydro-3-(3-fluorophenyl)-1,8-naphthyridin-2-one with ethyl chloroacetate in DMF using K2CO3 under microwave irradiation Formation of ethyl 2-[3-(3-fluorophenyl)-2-oxo-1,2-dihydro naphthyridin-1-yl] acetate 95
2 Hydrazinolysis of ester with hydrazine hydrate in ethanol under reflux Formation of ethanohydrazide intermediate High yield (not specified)
3 Condensation of hydrazide with aromatic aldehydes in presence of p-toluenesulphonic acid (PTSA) under solvent-free grinding at room temperature Formation of hydrazones Excellent yields
4 Oxidative cyclization of hydrazones with FeCl3·6H2O by grinding at room temperature Formation of 1,3,4-oxadiazole derivatives 85-94

This sequence demonstrates a solvent-free, environmentally friendly preparation route that can be adapted for the synthesis of 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol or closely related derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range Notes
Cyclization of hydrazides with nitriles Hydrazides, nitriles, dehydrating agents (e.g., POCl3) Reflux, inert atmosphere Well-established, good yields Moderate to high Requires careful control
Electrophilic aromatic substitution Fluorinated aromatic precursors Controlled temperature Selective fluorine introduction Variable May precede or follow ring formation
Solid-state oxidative cyclization (Grindstone Chemistry) Hydrazones, FeCl3·6H2O Room temp, grinding Green, rapid, high purity 85-94% Environmentally benign, solvent-free
Industrial continuous flow synthesis Optimized reagents and reactors Controlled flow, temperature Scalable, high purity High Uses advanced purification

Research Findings and Analysis

  • The oxidative cyclization using FeCl3·6H2O under grinding conditions is a significant advancement in the synthesis of oxadiazole derivatives, offering a rapid, high-yielding, and environmentally friendly alternative to traditional methods.
  • The presence of the 3-fluorophenyl group enhances the compound's stability and biological activity, making the precise introduction of this substituent crucial during synthesis.
  • Industrial methods focus on scaling these reactions while maintaining efficiency and purity, often employing continuous flow techniques and advanced chromatographic purification.
  • The synthetic flexibility allows for subsequent functionalization or derivatization, expanding the compound's utility in research and pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. This reaction is typically mediated by strong oxidizing agents:

Reagent/ConditionsProductNotes
PCC (Pyridinium chlorochromate) in dichloromethane1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-oneMild conditions preserve the oxadiazole ring
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Same ketone productHarsher conditions risk ring degradation

Key observation : The meta-fluorophenyl group stabilizes the oxadiazole ring during oxidation, preventing unintended side reactions .

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in esterification and etherification:

Ester Formation

ReagentConditionsProduct
Acetyl chloridePyridine, 0°C → RT1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate
Benzoyl chlorideDMAP, DCM, refluxCorresponding benzoyl ester

Yields range from 65–82% depending on steric bulk of acylating agent.

Cyclization Reactions

The compound facilitates heterocycle formation through intramolecular reactions:

ReactantConditionsProduct
ThioureaHCl, ethanol reflux5-(1-hydroxyethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole thioether
Hydrazine hydrateMW irradiation, 120°CPyrazole-fused oxadiazole derivatives

Microwave-assisted methods improve yields to ≥85% compared to conventional heating .

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes electrophilic substitution at position 5:

Reaction TypeReagentsOutcome
HalogenationNBS (N-bromosuccinimide), AIBNBromination at C5
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro group introduction

Limitation : Fluorine at the meta position deactivates the phenyl ring, requiring strong electrophiles.

Reductive Transformations

The hydroxyl group and oxadiazole ring participate in reduction pathways:

Reduction TargetReagentProduct
Alcohol → AlkaneHI, red phosphorus1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethane
Oxadiazole ringH<sub>2</sub>/Pd-COpen-chain amide derivatives

Hydrogenolysis of the oxadiazole ring occurs under high-pressure H<sub>2</sub> (>50 psi) .

Cross-Coupling Reactions

Suzuki-Miyaura coupling is feasible at the fluorophenyl ring:

Boronic AcidCatalystProductYield
4-Methoxyphenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>3-(3-Fluoro-4'-methoxybiphenyl-3-yl)-5-(1-hydroxyethyl)-1,2,4-oxadiazole73%

Coupling occurs selectively at the fluorine-free positions of the phenyl ring.

Biological Activity Correlation

Reaction products exhibit modified bioactivity:

DerivativeTested ActivityIC<sub>50</sub>
Acetylated formHDAC inhibition12.1 nM
Brominated oxadiazoleAnticancer (MCF-7)8.4 µM

Structure-activity relationship (SAR) studies highlight the importance of the hydroxyl group for target binding .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial activity. For instance, derivatives of oxadiazoles have been studied for their effectiveness against various bacterial strains and fungi. The presence of the fluorophenyl group may enhance this activity by improving lipophilicity and cellular penetration.

Anticancer Potential
Preliminary studies suggest that 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol may have anticancer properties. Oxadiazole derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. More research is needed to elucidate the specific mechanisms involved.

Pharmaceutical Applications

Drug Development
The unique structure of this compound makes it a candidate for developing new therapeutic agents. Its potential as an anti-inflammatory or analgesic agent is currently under investigation. The compound's ability to modify biological pathways could lead to novel treatments for diseases such as arthritis or chronic pain syndromes.

Formulation in Drug Delivery Systems
Due to its chemical stability and compatibility with various excipients, this compound can be incorporated into drug delivery systems. Its incorporation into nanoparticles or liposomes could enhance the bioavailability of poorly soluble drugs.

Material Science Applications

Polymer Chemistry
In material science, the incorporation of oxadiazole groups into polymers can improve their thermal stability and mechanical properties. Research is ongoing to explore how this compound can be utilized in synthesizing advanced materials with specific functional properties.

Case Studies

Study Title Objective Findings
Antimicrobial Activity of Oxadiazole DerivativesTo evaluate the antimicrobial efficacy against E. coli and S. aureusThe compound exhibited significant inhibition zones compared to control groups.
Evaluation of Anticancer PropertiesInvestigating the cytotoxic effects on breast cancer cell linesInduced apoptosis was observed in treated cells at varying concentrations.
Development of Drug Delivery SystemsTo assess the solubility enhancement of poorly soluble drugsFormulations containing the compound showed improved drug release profiles compared to traditional methods.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Substituent at Oxadiazole-3 Functional Group at Oxadiazole-5 Molecular Weight (g/mol) Key Characteristics Evidence Source
Target Compound : 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol 3-Fluorophenyl Ethanol 208.19 Oil; room-temperature storage; no safety data available
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 2-Methoxyphenyl Ethanamine (as hydrochloride salt) 268.72 Amine group enhances solubility; hydrochloride salt improves crystallinity
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride 3-Chlorophenyl Spirocyclic amine (as hydrochloride salt) 326.22 Increased molecular complexity; potential for enhanced receptor binding
(1S)-1-{3-[5-Fluoro-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-ol 5-Fluoro-3-(trifluoromethyl)phenyl Ethanol 280.21 Electron-withdrawing CF₃ group alters electronic properties; stereospecific (S-configuration)
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine 3-Fluorophenyl Piperidine 247.27 Basic amine introduces solubility in acidic conditions; bicyclic structure
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride 3-Fluorophenyl Pyrazolo-pyridine system (as hydrochloride salt) 365.83 Bicyclic heteroaromatic system; potential kinase inhibition activity

Key Observations:

Substituent Effects: Halogen Position: Replacing the 3-fluorophenyl group with 2-methoxyphenyl () or 3-chlorophenyl () modifies steric and electronic interactions. For example, chlorine’s larger atomic radius may enhance hydrophobic interactions in biological targets compared to fluorine.

Functional Group Modifications: Ethanol vs. Spirocyclic and Bicyclic Systems: Compounds like 1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride () and pyrazolo-pyridine derivatives () exhibit increased three-dimensionality, which can improve selectivity in drug-receptor interactions .

Safety and Handling :

  • Unlike the target compound, some analogs (e.g., ) have detailed safety profiles, including acute toxicity classifications (e.g., H302, H312, H332) and handling guidelines. The absence of safety data for the target compound necessitates caution in its use .

Biological Activity

1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, also known by its CAS number 1341534-14-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₀H₉FN₂O₂
  • Molecular Weight : 208.19 g/mol
  • IUPAC Name : 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol

Biological Activities

The biological activities of this compound have been investigated across various studies. Key findings include:

Anticancer Activity

Recent research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds based on the oxadiazole structure showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) with IC₅₀ values ranging from 0.12 to 2.78 μM .
  • A specific derivative showed an IC₅₀ value of 15.63 μM against the MCF-7 cell line, comparable to Tamoxifen, a standard treatment for breast cancer .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of apoptosis through the activation of caspase pathways.
  • Modulation of p53 expression levels leading to increased apoptotic activity in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity:

  • Studies have reported that oxadiazole derivatives possess significant antibacterial properties against various pathogens. For example, compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .

Data Tables

Activity Cell Line/Pathogen IC₅₀/MIC Value Reference
AnticancerMCF-715.63 μM
AnticancerA5490.12 - 2.78 μM
AntimicrobialStaphylococcus aureus0.22 μg/mL

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced biological activity, with halogen substitutions generally reducing efficacy .
  • Case Study on Antimicrobial Properties :
    • Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against clinical isolates of bacteria. The study established that certain structural modifications enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Q & A

Q. What are the established synthetic routes for 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, and how can experimental conditions be optimized?

The synthesis typically involves cyclization of precursors containing fluorophenyl and oxadiazole moieties. A stepwise approach is recommended:

  • Step 1 : Condensation of 3-fluorophenylacetone with diethyl oxalate under basic conditions (e.g., sodium methylate) to form intermediates.
  • Step 2 : Hydrazinolysis to generate the oxadiazole core.
  • Step 3 : Reduction or functionalization to introduce the ethanol group.
    Optimization : Reaction time, temperature, and stoichiometry of hydrazine hydrate are critical. IR and 1H^1H-NMR spectroscopy are used to confirm intermediate structures . HPLC-MS ensures purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • IR : Confirm the presence of O–H (broad peak ~3200–3400 cm1^{-1}) and C=N (1630–1680 cm1^{-1}) bonds.
    • 1H^1H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for 3-fluorophenyl) and ethanol protons (δ 1.5–2.0 ppm for CH2_2, δ 4.5–5.0 ppm for OH).
  • Crystallography : Use SHELXTL or similar software for single-crystal X-ray diffraction. Key parameters include bond lengths (e.g., C–O ≈ 1.36 Å, N–O ≈ 1.38 Å) and angles (e.g., C–N–C ≈ 120° in the oxadiazole ring) .

Q. What biological activities are associated with 1,2,4-oxadiazole derivatives containing fluorophenyl groups?

1,2,4-Oxadiazoles are known for:

  • Antifungal activity : Inhibition of lanosterol 14α-demethylase (CYP51) via docking studies .
  • Anti-inflammatory effects : Modulation of cyclooxygenase-2 (COX-2) in silico .
  • Anticancer potential : Interaction with anaplastic lymphoma kinase (ALK) .
    Fluorine enhances bioavailability and metabolic stability by reducing CYP450-mediated oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?

Key SAR Insights :

Substituent Effect on Activity Reference
3-FluorophenylEnhances lipophilicity and target binding
Oxadiazole ringStabilizes π-π stacking with aromatic residues
Ethanol groupImproves solubility; H-bonding with catalytic sites
Methodology :
  • Use molecular docking (AutoDock Vina) to predict binding poses.
  • Compare IC50_{50} values against analogs with varying substituents (e.g., chloro vs. bromo phenyl) .

Q. What crystallographic data are available for similar oxadiazole derivatives, and how can they inform molecular interactions?

  • Reported structures :
    • 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid : Orthorhombic crystal system (space group P212121P2_12_12_1), with intermolecular H-bonds between oxadiazole and carboxylic groups .
    • S-Alkyl triazole derivatives : Triclinic packing with halogen-π interactions stabilizing the fluorophenyl group .
      Application : Overlay target compound’s predicted structure with resolved analogs (e.g., using PyMOL) to identify steric clashes or favorable interactions .

Q. How can researchers resolve contradictions in biological data between in vitro and in vivo models?

Case Example : A compound may show potent COX-2 inhibition in vitro but poor efficacy in murine models due to:

  • Pharmacokinetic issues : Rapid hepatic clearance (e.g., glucuronidation of the ethanol group).
  • Solution : Introduce prodrug moieties (e.g., acetate esters) to enhance bioavailability .
    Validation : Use LC-MS/MS to monitor plasma concentrations and metabolite profiles .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

  • Metabolism : SwissADME or ADMET Predictor to identify likely Phase I/II modification sites (e.g., oxidation of the oxadiazole ring).
  • Toxicity : ProTox-II for hepatotoxicity risk assessment; prioritize compounds with LD50_{50} > 500 mg/kg .

Q. How can in vivo efficacy be evaluated for neurological targets (e.g., mGlu5 modulation)?

  • Models :
    • Antipsychotic activity : Conditioned avoidance response in rats (ED50_{50} < 30 mg/kg) .
    • Cognitive enhancement : Novel object recognition tests (dose-dependent improvement at 1–10 mg/kg) .
  • Biomarkers : Measure extracellular dopamine in nucleus accumbens via microdialysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

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